molecular formula C6H13ClFN B13470128 rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride

Katalognummer: B13470128
Molekulargewicht: 153.62 g/mol
InChI-Schlüssel: IGFDKLHLMCLMHO-IBTYICNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 4th position of the pyrrolidine ring, along with a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and 4-fluorobutyrolactone.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the ethylamine attacks the carbonyl carbon of the 4-fluorobutyrolactone, leading to ring closure.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Reduced derivatives with the removal of the fluorine atom.

    Substitution Products: Compounds with substituted functional groups in place of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

    rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride: This compound has a benzyl group instead of an ethyl group at the 3rd position.

    rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group at the 3rd position and a 2-methylpropyl group at the 4th position.

    rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride: This compound has an aminooxane group at the 3rd position and a carboxylic acid group at the 4th position.

Uniqueness: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Eigenschaften

Molekularformel

C6H13ClFN

Molekulargewicht

153.62 g/mol

IUPAC-Name

(3R,4R)-3-ethyl-4-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-2-5-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI-Schlüssel

IGFDKLHLMCLMHO-IBTYICNHSA-N

Isomerische SMILES

CC[C@@H]1CNC[C@@H]1F.Cl

Kanonische SMILES

CCC1CNCC1F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.